molecular formula C24H29NO5 B11303711 9-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

9-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11303711
M. Wt: 411.5 g/mol
InChI Key: KDUJSSHYNJDDIY-UHFFFAOYSA-N
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Description

The compound 9-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic molecule that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a chromenone core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of a chromenone derivative with a decahydroisoquinoline derivative under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or platinum, and solvents like dichloromethane or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

9-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted chromenone compounds .

Scientific Research Applications

9-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as kinases and proteases, modulating their activity.

    Pathways Involved: It influences signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

9-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE: can be compared with other similar compounds such as:

    4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

    Flavones and Flavanones: Widely occurring natural flavonoids with diverse biological functions.

    Coumarin Derivatives: Used in various medicinal and industrial applications.

These comparisons highlight the unique structural features and diverse applications of 9-[2-(4A-HYDROXY-DECAHYDROISOQUINOLIN-2-YL)-2-OXOETHOXY]-7-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE .

Properties

Molecular Formula

C24H29NO5

Molecular Weight

411.5 g/mol

IUPAC Name

9-[2-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-2-oxoethoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C24H29NO5/c1-15-11-19(22-17-6-4-7-18(17)23(27)30-20(22)12-15)29-14-21(26)25-10-9-24(28)8-3-2-5-16(24)13-25/h11-12,16,28H,2-10,13-14H2,1H3

InChI Key

KDUJSSHYNJDDIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)N4CCC5(CCCCC5C4)O

Origin of Product

United States

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